Methyl 1,8-naphthyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,8-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two pyridine rings.
Mechanism of Action
Target of Action
Methyl 1,8-naphthyridine-4-carboxylate is a derivative of the 1,8-naphthyridines class of compounds . These compounds have been found to exhibit diverse biological activities and are used in medicinal chemistry . .
Mode of Action
It is known that 1,8-naphthyridines interact with their targets to exert their biological effects
Biochemical Pathways
1,8-naphthyridines are known to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
1,8-naphthyridines are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including methyl 1,8-naphthyridine-4-carboxylate, can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and eco-friendly processes. These methods often utilize metal-catalyzed reactions and green chemistry principles to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the naphthyridine ring, which can act as nucleophilic or electrophilic sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield naphthyridine N-oxides, while reduction reactions can produce dihydronaphthyridines .
Scientific Research Applications
Methyl 1,8-naphthyridine-4-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of antimicrobial, anticancer, and anti-inflammatory agents . In materials science, it is used as a ligand in the synthesis of metal complexes for applications in catalysis and light-emitting diodes .
Comparison with Similar Compounds
Methyl 1,8-naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,6-naphthyridine . While all these compounds share a similar fused ring structure, their chemical properties and biological activities can vary significantly. This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
List of Similar Compounds:- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 1,8-Naphthyridine
Properties
IUPAC Name |
methyl 1,8-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCRSKVYJXNGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.